molecular formula C9H11N3O4 B15235859 N-Isopropyl-2,4-dinitroaniline CAS No. 13059-85-3

N-Isopropyl-2,4-dinitroaniline

Cat. No.: B15235859
CAS No.: 13059-85-3
M. Wt: 225.20 g/mol
InChI Key: KBLJXXODEPARJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-2,4-dinitroaniline can be synthesized through the reaction of 1-chloro-2,4-dinitrobenzene with isopropylamine . The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the nucleophilic substitution of the chlorine atom by the isopropylamine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2,4-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Reduction: The reduction of this compound results in the formation of N-Isopropyl-2,4-diaminoaniline.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

N-Isopropyl-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, leading to the formation of active intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2,4-dinitroaniline is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and applications, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

13059-85-3

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2,4-dinitro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11N3O4/c1-6(2)10-8-4-3-7(11(13)14)5-9(8)12(15)16/h3-6,10H,1-2H3

InChI Key

KBLJXXODEPARJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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